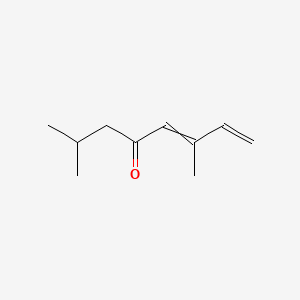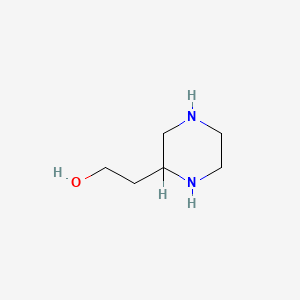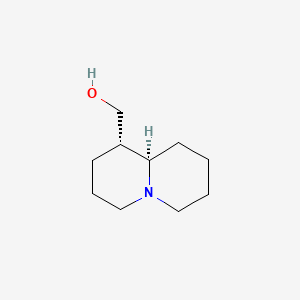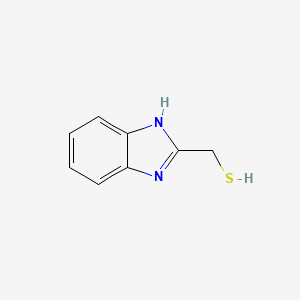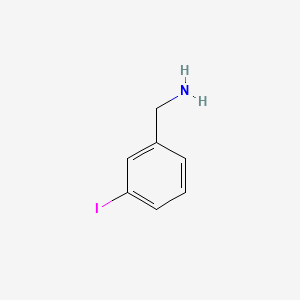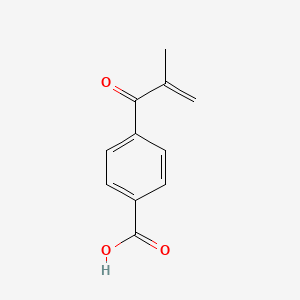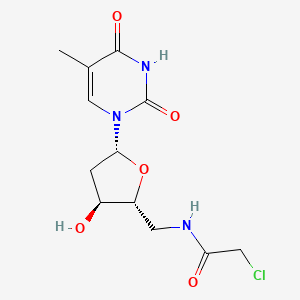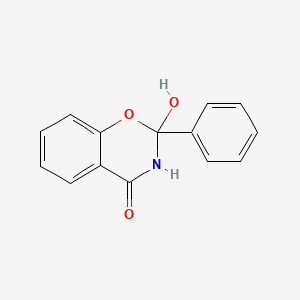
2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one is a benzoxazine.
Scientific Research Applications
Polymer Synthesis
2-Hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one, as part of the 2-substituted 1,3-benzoxazines, has been studied for its potential in polymer synthesis. Researchers found that these monomers can undergo polymerization, as observed through differential scanning calorimetry, thermogravimetric analysis, and Fourier transform infrared spectroscopy. The derived polymers exhibit good thermal properties, albeit slightly inferior to their unsubstituted counterparts (Ohashi, Cassidy, Huang, Chiou, & Ishida, 2016).
Plant Defense Mechanisms
This compound is part of the hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) group, which plays a significant role in plant defense against pests, diseases, herbicide detoxification, and allelopathic effects in cereals (Niemeyer, 1988).
Allelochemical Properties
Research on compounds with a 1,4-benzoxazin-3(4H)-one skeleton has revealed their potential as allelochemicals. These compounds demonstrate phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. The agronomic utility of these compounds is of particular interest, with studies focusing on their synthesis and ecological implications (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Antimycobacterial Activity
Several studies have synthesized derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione, including 3-aryl derivatives, to evaluate their antimycobacterial activities. These compounds show promising activity against strains like Mycobacterium tuberculosis, highlighting their potential in antimicrobial research (Waisser et al., 2003).
Antifungal Applications
Substituted hydroxy-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones have been synthesized and evaluated for their antifungal properties. Although moderate activity is observed, the research indicates a nuanced relationship between compound structure and antifungal effectiveness (Skála et al., 2009).
Catalytic Properties in Polymerization
Studies have explored the role of benzoxazines, like 2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one, in the polymerization of cyanate esters. These compounds act as catalysts, with the nucleophilic addition reaction playing a significant role in their catalytic effect (Li, Luo, Liu, Ran, & Gu, 2014).
Exploration in Pharmaceutical Applications
While not directly involving 2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one, related research has synthesized 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives for pharmacological evaluation, indicating a broader context for the compound’s potential in pharmaceuticals (De Marchi, Tamagnone, & Torielli, 1971).
properties
Product Name |
2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO3/c16-13-11-8-4-5-9-12(11)18-14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
InChI Key |
VKAHRVVDOXISQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(NC(=O)C3=CC=CC=C3O2)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



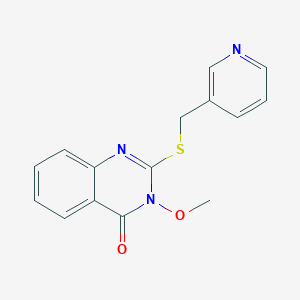
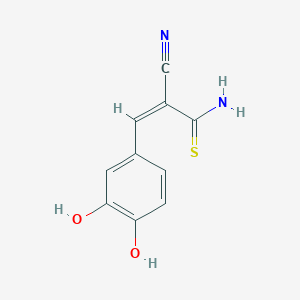
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)

